molecular formula C15H17N5O B2811608 1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol CAS No. 2380175-25-5

1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol

Cat. No. B2811608
CAS RN: 2380175-25-5
M. Wt: 283.335
InChI Key: RCWWYRFVGMYDTN-UHFFFAOYSA-N
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Description

The compound “1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol . It has a molecular formula of C6H6N4O and a molecular weight of 150.1380 . This compound is synthetic and has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7 (4H)-one, an intermediate of the antiviral drug Triazid®, has been optimized by cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester under various conditions .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The compound has a specific InChI and InChIKey, which are standard chemical identifiers .


Chemical Reactions Analysis

The compound has been studied for its reactivity and potential as a protease inhibitor . It has been found to interact effectively with crucial active site amino acid residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, molecular formula, and its InChI and InChIKey . More detailed properties such as IR spectrum and NMR spectrum have been reported .

Mechanism of Action

The compound has been studied for its potential as a SARS-CoV-2 Main protease inhibitor . It has been found to have high affinity and less toxicity than Lopinavir and Nelfinavir positive controls .

properties

IUPAC Name

1-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-7-14(20-15(19-11)17-10-18-20)16-9-13(21)8-12-5-3-2-4-6-12/h2-7,10,13,16,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWWYRFVGMYDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC(CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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